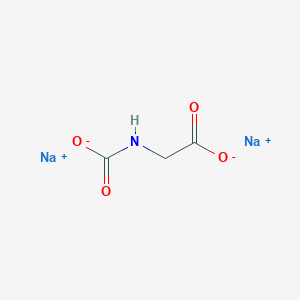
N-Carboxyglycine disodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-Carboxyglycine disodium salt is a useful research compound. Its molecular formula is C3H3NNa2O4 and its molecular weight is 163.04 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Biochemical Applications
1.1. Buffering Agent in Biochemical Reactions
N-Carboxyglycine disodium salt is utilized as a buffering agent in biochemical assays. Its ability to maintain pH stability is crucial for enzyme activity and protein stability during experiments. The compound's pKa values allow it to effectively stabilize pH in physiological ranges, making it suitable for various enzymatic reactions.
1.2. Precursor for Synthesis of Other Compounds
The compound serves as a precursor in the synthesis of various bioactive molecules. For instance, it can be converted into other amino acids or peptides through condensation reactions, which are essential in pharmaceutical research for developing new drugs.
Agricultural Applications
2.1. Fertilizer Component
This compound has been explored as a potential component in fertilizers due to its nitrogen content. Its application can enhance nutrient uptake in plants, promoting growth and yield. Studies have shown that incorporating this compound into fertilizers can improve soil quality and plant health.
2.2. Soil Amendment
The compound's ability to chelate metal ions makes it beneficial as a soil amendment. It helps in mobilizing essential nutrients like zinc and iron, which are often deficient in agricultural soils. This property enhances the bioavailability of these nutrients to crops, leading to better growth outcomes.
Food Science Applications
3.1. Flavor Enhancer
In the food industry, this compound is investigated for its potential as a flavor enhancer. It can modulate taste profiles and improve palatability, particularly in low-sodium formulations. This application is particularly relevant in developing healthier food options without compromising flavor.
3.2. Preservative Properties
The compound has been studied for its preservative qualities, helping to extend the shelf life of food products by inhibiting microbial growth and oxidation processes.
Case Studies and Research Findings
Properties
Molecular Formula |
C3H3NNa2O4 |
|---|---|
Molecular Weight |
163.04 g/mol |
IUPAC Name |
disodium;2-(carboxylatoamino)acetate |
InChI |
InChI=1S/C3H5NO4.2Na/c5-2(6)1-4-3(7)8;;/h4H,1H2,(H,5,6)(H,7,8);;/q;2*+1/p-2 |
InChI Key |
SYBYBBOXGJQKQV-UHFFFAOYSA-L |
SMILES |
C(C(=O)[O-])NC(=O)[O-].[Na+].[Na+] |
Canonical SMILES |
C(C(=O)[O-])NC(=O)[O-].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















